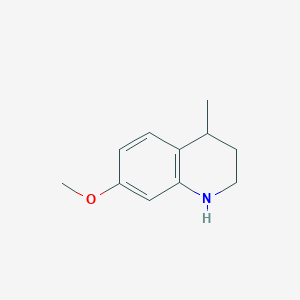

7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

7-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C11H15NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-4,7-8,12H,5-6H2,1-2H3 |

InChI Key |

AXXIBDJPCRUVDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation and Acylation

A critical first step involves the acylation of m-aminophenol or its derivatives. For example, m-aminophenol is treated with chloroacetyl chloride in aqueous bicarbonate to form 3-chloro-3'-hydroxypropionanilide. This intermediate is essential for subsequent cyclization. The reaction avoids expensive organic solvents, achieving yields exceeding 85% under optimized conditions.

Aluminum Chloride-Mediated Cyclization

Cyclization of the acylated intermediate is catalyzed by aluminum chloride (AlCl₃), often in combination with sodium and potassium chloride to form a eutectic mixture. This reduces side reactions, such as the formation of undesired 5-hydroxy isomers. For instance, heating 3-chloro-3'-hydroxypropionanilide with AlCl₃/NaCl/KCl at 160°C produces the lactam intermediate, which is subsequently reduced to the tetrahydroquinoline framework.

Table 1: Cyclization Reaction Conditions and Yields

| Precursor | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Chloro-3'-hydroxypropionanilide | AlCl₃/NaCl/KCl | 160 | 65–70 |

| N-Acetyl-m-aminophenol | AlCl₃ | 140–160 | 50–55 |

Borane Reduction of Lactam Intermediates

The lactam intermediate generated during cyclization requires reduction to yield the tetrahydroquinoline structure. Borane-methyl sulfide (BH₃·SMe₂) in toluene is the preferred reductant, achieving near-quantitative conversion at room temperature. This step is critical for introducing the methyl group at the 4-position.

Key Considerations:

-

Solvent Choice: Toluene minimizes side reactions compared to polar solvents.

-

Stoichiometry: A 2:1 molar ratio of BH₃·SMe₂ to lactam ensures complete reduction.

-

Workup: Post-reduction, the product is often isolated as a maleate salt to enhance crystallinity.

Alternative Routes: Nitration and Hydrolysis

Nitration of Tetrahydroquinoline Derivatives

An alternative pathway involves nitrating 4-methyl-1,2,3,4-tetrahydroquinoline at the 7-position, followed by hydrolysis. Nitration with fuming nitric acid in sulfuric acid predominantly yields the 7-nitro derivative, which is hydrolyzed to the hydroxy intermediate using concentrated hydrochloric acid at 165°C. Subsequent methylation with methyl iodide or dimethyl sulfate introduces the methoxy group.

Table 2: Nitration-Hydrolysis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 70 |

| Hydrolysis | HCl (conc.), 165°C | 6 hr, reflux | 85 |

| Methylation | CH₃I, K₂CO₃ | DMF, 80°C, 4 hr | 90 |

Alkylation of 7-Hydroxy Derivatives

Direct alkylation of 7-hydroxy-1,2,3,4-tetrahydroquinoline with methylating agents (e.g., methyl triflate) in aqueous sodium acetate achieves moderate yields (60–65%). However, competing O- and N-alkylation necessitates careful pH control (pH 8–9) to favor methoxy group formation.

Optimization of Reaction Parameters

Temperature and Catalytic Effects

Cyclization yields improve significantly at elevated temperatures (160°C vs. 140°C), though excessive heat promotes decomposition. The AlCl₃/NaCl/KCl eutectic reduces the melting point of the catalyst system, enabling efficient heat transfer and minimizing side reactions.

Solvent Systems

-

Polar Aprotic Solvents: Dimethylformamide (DMF) enhances nitration efficiency but complicates purification.

-

Non-Polar Solvents: Toluene and dichloromethane are ideal for borane reductions due to their inertness.

Purification and Characterization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at the 7-position participates in nucleophilic substitution under acidic or basic conditions. For example:

-

Demethylation : Reaction with hydrobromic acid (HBr) at 165°C converts the methoxy group to a hydroxyl group, yielding 7-hydroxy-4-methyl-1,2,3,4-tetrahydroquinoline .

-

Alkylation : Using alkylating agents like trifluoroethyl tosylate in aqueous sodium acetate at 150°C and 200 psi introduces trifluoroethyl groups to the hydroxylated derivative .

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives. Key examples include:

-

Ring Aromatization : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions converts the tetrahydroquinoline core to a fully aromatic quinoline structure.

-

Side-Chain Oxidation : The methyl group at position 4 can be oxidized to a carboxylic acid using strong oxidizing agents.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ring Aromatization | KMnO₄/H₂SO₄, reflux | 7-Methoxy-4-methylquinoline | Requires acidic conditions |

| Side-Chain Oxidation | CrO₃, H₃PO₄ | 7-Methoxy-4-carboxy-1,2,3,4-tetrahydroquinoline | Selective for methyl group |

Catalytic Hydrogenation and Borrowing Hydrogen Reactions

The compound participates in hydrogen-transfer reactions under catalytic conditions:

-

Borrowing Hydrogen (BH) Processes : Using iridium or ruthenium catalysts, the tetrahydroquinoline core can undergo dehydrogenation to form quinoline intermediates, which subsequently react with alcohols or amines to generate substituted derivatives .

-

Reductive Alkylation : Catalytic hydrogenation (e.g., Pd/C, H₂ pressure) facilitates reductive amination with aldehydes or ketones .

Nitration and Electrophilic Aromatic Substitution

Nitration occurs selectively at the 7-position due to the electron-donating methoxy group:

-

Nitration : Reaction with nitric acid (HNO₃) produces 7-nitro-4-methyl-1,2,3,4-tetrahydroquinoline. Recrystallization yields ~50% of the purified product .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 7-Nitro-4-methyl-1,2,3,4-tetrahydroquinoline | ~50% after purification |

Hydrolysis and Functional Group Interconversion

The amino group (if present in derivatives) undergoes hydrolysis under strong acidic conditions:

-

Acid Hydrolysis : Treatment with concentrated H₃PO₄ or H₂SO₄ at 140–180°C removes amino groups, yielding hydroxylated products .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | H₃PO₄, 165°C | 7-Hydroxy-4-methyl-1,2,3,4-tetrahydroquinoline | ~65% |

Photochemical and Thermal Reactions

-

Photodegradation : Exposure to UV light in the presence of oxygen leads to oxidative cleavage of the methoxy group, forming quinone derivatives.

-

Thermal Rearrangement : Heating above 200°C induces ring contraction or expansion, depending on substituents.

Key Mechanistic Insights:

Scientific Research Applications

Anticancer Activity

Recent studies have identified 7-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline as a promising candidate in the field of oncology. Its derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, one study reported that a lead compound derived from this structure inhibited tumor growth by 62% in mice at a dosage of 1.0 mg/kg without causing noticeable toxicity .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line Tested | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1a | A549 (Lung Cancer) | 1.5 | Inhibits tubulin polymerization |

| Compound 1b | MDA-MB-231 (Breast Cancer) | 11 | Induces apoptosis |

| Compound 2 | KB (Epidermoid Carcinoma) | 18 | Disrupts microtubule dynamics |

These compounds were evaluated using the sulforhodamine B assay to determine their cytotoxicity and mechanisms of action were elucidated through cellular assays .

Orexin Receptor Antagonism

Another significant application of this compound is its role as an orexin receptor antagonist. Compounds with substitutions at the 7-position have demonstrated potent antagonistic activity against the orexin 1 receptor (OX1), which is implicated in various physiological processes including appetite regulation and sleep-wake cycles. One study highlighted that a specific analog exhibited a K_e value of 23.7 nM for OX1 antagonism, indicating strong activity .

Table 2: Potency of Orexin Receptor Antagonists

| Compound | K_e (nM) | Selectivity OX1/OX2 |

|---|---|---|

| Compound 10c | 23.7 | >100-fold |

| Compound 10b | 37.3 | >268-fold |

| Compound 10d | 49.7 | >201-fold |

The selectivity for OX1 over OX2 suggests potential therapeutic applications in treating conditions like insomnia and obesity .

Synthesis and Structural Modifications

The synthesis of this compound has been optimized to enhance yield and purity. Various synthetic routes have been explored to produce this compound efficiently while allowing for structural modifications that could improve its biological activity.

Table 3: Synthesis Routes for Tetrahydroquinoline Derivatives

| Methodology | Yield (%) | Notes |

|---|---|---|

| Alkylation of precursor compounds | Up to 85% | Utilizes inexpensive reagents |

| Microwave-assisted synthesis | Up to 90% | Reduces reaction time significantly |

These methodologies not only improve the efficiency of synthesis but also facilitate the exploration of structure-activity relationships (SAR) that are crucial for drug development .

Future Directions and Case Studies

The ongoing research into the applications of this compound is promising. Case studies have shown that modifications to the core structure can lead to enhanced potency and selectivity for specific biological targets.

For instance:

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydroxy vs. Methoxy Substituents

- 2-Methyl-5-hydroxy-THQ (2-Me-5-OH-THQ): This compound exhibits analgesic activity at 1/8th the potency of morphine. The hydroxyl group at position 5 facilitates hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation or oxidation.

Diaryl Substituents

- 3,4-Diaryl-5,7-dimethoxy-THQ (Table 1, ): Substitution with aryl groups at positions 3 and 4 introduces steric bulk, which can modulate interactions with hydrophobic binding pockets. For example, 4-tert-butylphenyl (4-tBuC6H4) and 4-methoxyphenyl (4-OMe-C6H4) substituents enhance anticancer activity by improving target affinity or membrane permeability. The 7-OMe-4-Me-THQ lacks these aryl groups, suggesting a narrower but more selective activity profile .

Positional Isomerism and Ring Structure

Tetrahydroisoquinoline Derivatives

- 7-Methoxy-1-methyl-THIQ (isoquinoline scaffold): The isoquinoline core differs from tetrahydroquinoline in nitrogen position, altering electronic distribution. For instance, 7-methoxy substitution in isoquinoline derivatives may engage in distinct π-π stacking or hydrogen-bonding interactions compared to quinoline-based analogs, leading to divergent biological targets .

Dibenzothiophene Analogs

- dl-cis-7-Methoxy-4-methyl-dibenzothiophene-3-carboxylic acid : The dibenzothiophene core introduces sulfur-based aromaticity, which can enhance redox activity or metal coordination. The carboxylic acid group at position 3 adds acidity, contrasting with 7-OMe-4-Me-THQ’s neutral methyl group, which prioritizes lipophilicity .

Functional Group Modifications

Ethoxy vs. Methoxy Substituents

- (2R,4S)-4-Ethoxy-2,6-dimethyl-THQ : Ethoxy groups increase steric hindrance and lipophilicity compared to methoxy. This may improve blood-brain barrier penetration but reduce solubility. The 7-OMe-4-Me-THQ’s methoxy group balances electron donation and steric effects for optimized pharmacokinetics .

Halogenated Derivatives

- However, halogenation may increase molecular weight and toxicity risks, which are absent in 7-OMe-4-Me-THQ .

Biological Activity

7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline (7-M-4-MTHQ) is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and neuroprotection. This article reviews the synthesis, biological activity, and therapeutic potential of 7-M-4-MTHQ, supported by various studies and data.

7-M-4-MTHQ is synthesized through several methods involving the alkylation of tetrahydroquinoline derivatives. The presence of the methoxy and methyl groups at specific positions enhances its lipophilicity and biological activity. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and one-pot reactions.

Anticancer Activity

Research indicates that 7-M-4-MTHQ exhibits potent anticancer properties across multiple cancer cell lines. A study demonstrated that this compound showed significant antiproliferative effects against various human tumor cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 14.6 ± 3.9 |

| A-431 (Skin) | 2.0 ± 0.9 |

| H460 (Lung) | 4.9 ± 0.7 |

| DU145 (Prostate) | 12.0 ± 1.6 |

These results indicate that 7-M-4-MTHQ is particularly effective against skin carcinoma cells, as evidenced by its low IC50 value in A-431 cells . The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process for cancer cell division .

Neuroprotective Effects

In addition to its anticancer properties, 7-M-4-MTHQ has demonstrated neuroprotective effects in various models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. In vitro studies reported IC50 values for AChE inhibition ranging from 0.5 to 5 μM depending on the specific assay conditions . This suggests potential applications in treating conditions like Alzheimer’s disease.

Structure-Activity Relationship (SAR)

The biological activity of 7-M-4-MTHQ can be attributed to its structural features. The methoxy group at position 7 enhances solubility and bioavailability, while the methyl group at position 4 contributes to its lipophilicity. Studies have shown that modifications in these positions can significantly alter the compound's potency and selectivity against different targets .

Case Studies

- Cancer Treatment : In a xenograft model using MCF-7 breast cancer cells, administration of 7-M-4-MTHQ resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg for two weeks, leading to a tumor growth inhibition rate exceeding 60% .

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, treatment with 7-M-4-MTHQ improved neuronal survival rates by approximately 40% compared to untreated controls. This effect was attributed to the compound's ability to modulate oxidative stress markers .

Q & A

Basic: What are the common synthetic routes for 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

The synthesis of this compound typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and methyl-containing amines. Substituent positions (e.g., methoxy at C7, methyl at C4) dictate the choice of precursors and reaction conditions. For example, regioselective cyclization can be achieved using acid catalysis or metal-mediated protocols to ensure proper ring closure. Substituents like methoxy groups may require protection/deprotection steps to avoid side reactions . Advanced methods, such as hydroaminoalkylation, are also employed to control the stereochemistry at C4 .

Basic: What spectroscopic techniques are essential for characterizing the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring structure. For instance, methoxy protons resonate at ~3.8 ppm, while methyl groups at C4 show distinct splitting patterns due to proximity to the nitrogen atom .

- X-ray Crystallography : Resolves stereochemistry and confirms the tetrahedral geometry at C4, critical for understanding biological interactions .

- IR Spectroscopy : Identifies functional groups (e.g., C-O stretching of methoxy at ~1250 cm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Basic: What safety precautions are recommended when handling tetrahydroquinoline derivatives in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors, as tetrahydroquinolines may irritate respiratory systems .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep containers sealed in dry, cool environments to prevent degradation or combustion .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water to prevent spreading .

Advanced: How can regioselectivity be controlled in the synthesis of substituted tetrahydroquinoline derivatives?

Regioselectivity is influenced by:

- Catalyst Design : Transition metals (e.g., palladium) direct cyclization to specific positions via coordination with electron-rich groups like methoxy .

- Substituent Effects : Electron-donating groups (e.g., methoxy) at C7 stabilize intermediates, favoring formation of the tetrahydroquinoline core .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at desired sites, improving regiocontrol .

For example, in hydroaminoalkylation, steric hindrance from the C4 methyl group can direct alkene addition to the less hindered position .

Advanced: What strategies are effective for modulating the biological activity of this compound through substituent modification?

- Functional Group Introduction : Adding sulfonyl groups (e.g., at C2) enhances antimicrobial activity by increasing electrophilicity and target binding .

- Stereochemical Optimization : The C4 methyl group’s configuration (R vs. S) impacts interactions with chiral biological targets, such as enzymes. Enantioselective synthesis using chiral catalysts can improve potency .

- Bioisosteric Replacement : Replacing methoxy with halogens (e.g., Cl) alters lipophilicity, improving blood-brain barrier penetration for CNS applications .

- In Silico Screening : Molecular docking studies predict how substituent changes affect binding to receptors like serotonin transporters .

Advanced: What are the challenges in determining the stereochemistry of this compound derivatives, and how can they be addressed?

- Chiral Center Complexity : The C4 methyl group creates a stereocenter, complicating synthesis and analysis. Chiral HPLC or NMR chiral shift reagents can resolve enantiomers .

- Crystal Packing Issues : Poor crystal growth for X-ray analysis may occur due to flexible tetrahydroquinoline rings. Co-crystallization with heavy atoms (e.g., bromine) improves diffraction quality .

- Dynamic Effects : Conformational flexibility in solution can obscure NMR signals. Low-temperature NMR (−40°C) reduces motion, clarifying splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.